

In-Depth Technical Guide: Solubility and Stability of (1-(4-Iodophenyl)cyclobutyl)methanamine

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Compound of Interest

Compound Name: (1-(4-Iodophenyl)cyclobutyl)methanamine

Cat. No.: B1411126

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel small molecule, **(1-(4-Iodophenyl)cyclobutyl)methanamine**. Due to the absence of publicly available experimental data for this specific compound, this document outlines detailed, standardized protocols for determining these critical physicochemical properties. Furthermore, it presents computationally predicted data to offer an initial assessment of its characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound, enabling a systematic and scientifically rigorous approach to its evaluation.

Introduction

(1-(4-Iodophenyl)cyclobutyl)methanamine is a primary amine featuring a cyclobutyl and an iodophenyl moiety. Its structural alerts suggest potential utility as a building block in medicinal chemistry, where the iodophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions, and the cyclobutyl scaffold can impart unique conformational constraints. As with any compound intended for pharmaceutical research, a

thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring data integrity from biological assays.

Note on Data Availability: As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded specific experimental data on the solubility and stability of **(1-(4-iodophenyl)cyclobutyl)methanamine**. Therefore, this guide provides predicted physicochemical properties and standardized, robust experimental protocols that can be employed to generate the necessary empirical data.

Physicochemical Properties

The following table summarizes the known and predicted properties of **(1-(4-iodophenyl)cyclobutyl)methanamine**. Predicted values are generated using established cheminformatics algorithms and should be confirmed by experimental data.

Property	Value (Predicted/Known)	Data Source/Method
IUPAC Name	(1-(4-iodophenyl)cyclobutyl)methanamine	-
CAS Number	1936255-32-1	Chemical Supplier Databases
Molecular Formula	C ₁₁ H ₁₄ IN	-
Molecular Weight	287.14 g/mol	-
Predicted LogP	3.1	Molinspiration Cheminformatics
Predicted Aqueous Solubility	LogS: -3.5 (mg/mL: 0.22)	Molinspiration Cheminformatics
Predicted pKa (basic)	10.3	Chemicalize
Physical Form	Solid (based on analogs)	Assumption based on similar chemical structures

Experimental Protocols

The following sections detail the methodologies for experimentally determining the solubility and stability of **(1-(4-Iodophenyl)cyclobutyl)methanamine**.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following protocols describe methods to determine both kinetic and thermodynamic solubility in various relevant media.

This high-throughput method is suitable for early discovery to assess solubility under non-equilibrium conditions, mimicking initial dissolution.

Materials:

- **(1-(4-Iodophenyl)cyclobutyl)methanamine**
- Dimethyl sulfoxide (DMSO), analytical grade
- Phosphate-buffered saline (PBS), pH 7.4
- Citrate buffer, pH 5.0
- 96-well plates (polypropylene for stock, clear for measurement)
- Automated liquid handler (optional)
- Plate shaker
- UV-Vis or LC-MS/MS compatible plate reader

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of the compound in 100% DMSO.
- **Serial Dilution:** Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

- **Assay Plate Preparation:** Add the DMSO stock solutions to the aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0) in a 96-well plate. The final DMSO concentration should not exceed 1-2% to minimize co-solvent effects.
- **Incubation:** Seal the plate and shake at room temperature for 1.5 to 2 hours.
- **Precipitation Removal:** Centrifuge the plate to pellet any precipitated compound.
- **Analysis:** Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

This method determines the true equilibrium solubility of the compound.

Materials:

- **(1-(4-Iodophenyl)cyclobutyl)methanamine**
- Selected solvents (e.g., water, ethanol, PBS pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- HPLC with a validated analytical method

Procedure:

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent in a glass vial. This ensures that a saturated solution is formed.
- **Equilibration:** Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C) for 24-48 hours to allow the system to reach equilibrium.

- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration using a validated HPLC method. The determined concentration is the thermodynamic solubility.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the compound. The protocols should follow the International Council for Harmonisation (ICH) guidelines.^{[1][2]}

This protocol assesses the stability of the compound in its solid form under various environmental conditions.

Materials:

- **(1-(4-Iodophenyl)cyclobutyl)methanamine**, solid
- Controlled environment stability chambers
- Glass vials
- HPLC with a validated stability-indicating method

Procedure:

- **Sample Preparation:** Place a known amount of the solid compound into clear and amber glass vials to assess light sensitivity.
- **Storage Conditions:** Store the vials under various conditions as per ICH guidelines, including:
 - Long-term: 25 °C / 60% Relative Humidity (RH)
 - Intermediate: 30 °C / 65% RH

- Accelerated: 40 °C / 75% RH
- Photostability: In a photostability chamber with controlled light exposure.
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
- Analysis: At each time point, analyze the samples for:
 - Appearance: Visual inspection for any changes in color or physical form.
 - Purity and Degradants: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
 - Water Content: If applicable, by Karl Fischer titration.

This protocol evaluates the stability of the compound when dissolved in various solvents, which is relevant for formulation and in-vitro assays.

Materials:

- **(1-(4-Iodophenyl)cyclobutyl)methanamine**
- Relevant solvents (e.g., DMSO, aqueous buffers at different pH values)
- Controlled temperature incubators/water baths
- HPLC with a validated stability-indicating method

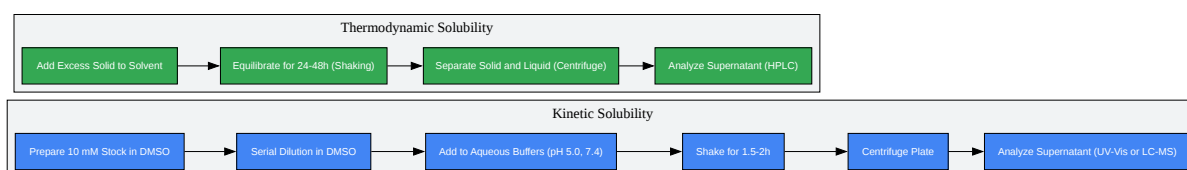
Procedure:

- Solution Preparation: Prepare solutions of the compound at a known concentration in the selected solvents.
- Storage: Store the solutions at different temperatures (e.g., room temperature, 4 °C, 37 °C) and protected from light.
- Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

- Analysis: Analyze the samples at each time point using a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

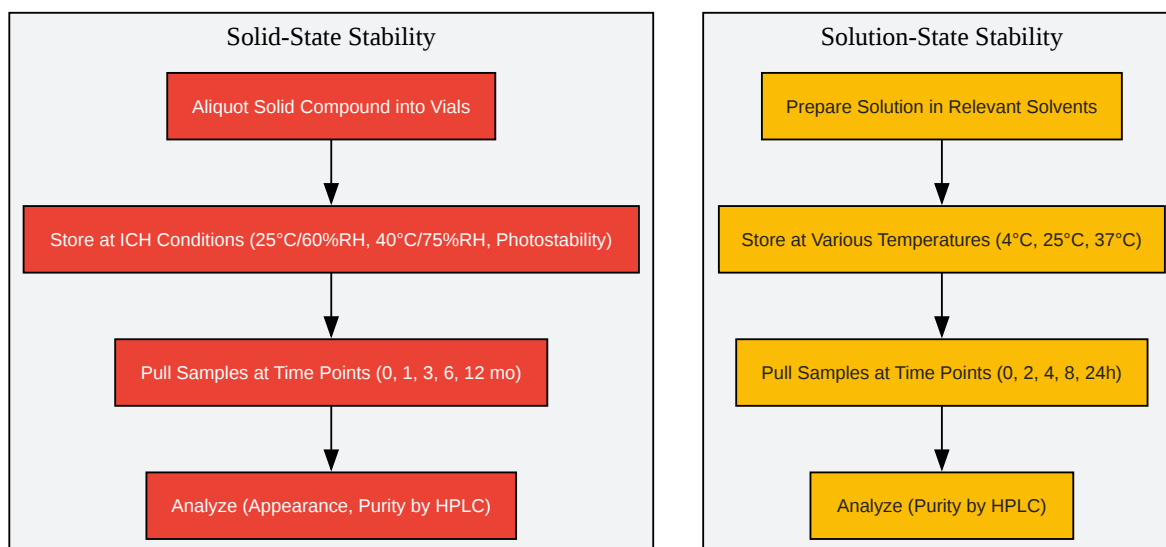
Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.



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Caption: Workflow for determining kinetic and thermodynamic solubility.



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Caption: Workflow for assessing solid-state and solution-state stability.

Conclusion

While experimental data for **(1-(4-Iodophenyl)cyclobutyl)methanamine** remains to be published, this guide provides a comprehensive framework for its characterization. The predicted physicochemical properties suggest it is a lipophilic compound with low aqueous solubility, a common characteristic for many small molecule drug candidates. The detailed experimental protocols for solubility and stability, based on industry-standard and regulatory guidelines, offer a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery and development pipeline. The systematic application of these methodologies will ensure a robust and reliable dataset, forming the basis for informed decisions regarding formulation, preclinical studies, and overall development strategy.

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References

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- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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